molecular formula C14H19FN2O3 B5578447 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

Cat. No. B5578447
M. Wt: 282.31 g/mol
InChI Key: IMHOQLOEFYDFCK-UHFFFAOYSA-N
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Description

Pyridinecarboxylic acids and their derivatives, including piperidine and fluoro-substituted compounds, play a crucial role in medicinal chemistry due to their broad range of biological activities. These compounds serve as key building blocks in the synthesis of various pharmaceuticals and bioactive molecules.

Synthesis Analysis

The synthesis of pyridinecarboxylic acid derivatives often involves multi-step reactions, including nucleophilic substitution, electrophilic aromatic substitution, and cycloaddition reactions. For instance, the nucleophilic displacement of bromide in the pyridine ring with fluorine has been demonstrated as a feasible approach for introducing fluorine atoms into the molecule, potentially applicable to the synthesis of fluoro-substituted piperidines (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Aurora Kinase Inhibition

The compound has shown potential as an Aurora kinase inhibitor, indicating its utility in cancer research and therapy. Specifically, derivatives similar to 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid have been identified as inhibitors of Aurora A kinase, a crucial protein involved in cell division and the potential target for anticancer drugs. Such inhibitors can play a significant role in the development of new cancer treatments by targeting specific pathways involved in tumor growth and proliferation (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity

Pyridinecarboxylic acids, closely related to the mentioned compound, have been explored for their antibacterial properties. The structural analogues have shown significant activity against various bacterial strains, contributing to the development of new antibacterial agents. This line of research is critical in addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (H. Egawa et al., 1984).

Solar Cell Enhancement

Derivatives incorporating pyridine units have been utilized as cathode-modifying layers in polymer solar cells, significantly improving their efficiency. These materials, due to their specific structural attributes, including the pyridine moiety, enhance power conversion efficiencies, demonstrating the compound's relevance in renewable energy research (Guiting Chen et al., 2017).

Corrosion Inhibition

Piperidine derivatives, similar to the compound , have been investigated for their ability to inhibit the corrosion of metals such as iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds have been identified as effective corrosion inhibitors, suggesting applications in materials science and engineering to enhance the longevity and durability of metal structures (S. Kaya et al., 2016).

Antimicrobial Synthesis

Research into new pyridine derivatives, including structures akin to 1-(3-fluoro-2-pyridinyl)-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, has led to the synthesis of compounds with variable antimicrobial activities. These findings are crucial for the ongoing development of new drugs and treatments against a wide range of microbial infections (N. Patel et al., 2011).

properties

IUPAC Name

1-(3-fluoropyridin-2-yl)-3-(2-methoxyethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-20-9-6-14(13(18)19)5-3-8-17(10-14)12-11(15)4-2-7-16-12/h2,4,7H,3,5-6,8-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHOQLOEFYDFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCN(C1)C2=C(C=CC=N2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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